ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate
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Overview
Description
Ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate typically involves multiple steps:
Formation of the Pyrimidine Derivative: The initial step involves synthesizing the pyrimidine core. This can be achieved through a condensation reaction between ethyl acetoacetate and thiourea, followed by oxidation to introduce the oxidanylidene groups.
Thioether Formation: The pyrimidine derivative is then reacted with an appropriate thiol to form the thioether linkage.
Amide Bond Formation: The thioether-containing pyrimidine is coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel materials.
Biology
In biological research, ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate may be investigated for its potential as a drug candidate. Its ability to interact with biological macromolecules could make it useful in the development of new pharmaceuticals.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thioether and pyrimidine moieties could play crucial roles in binding to the target molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymer chemistry.
Ethyl 4-(2-bromoacetyl)benzoate: Utilized in organic synthesis for introducing bromoacetyl groups.
Uniqueness
Ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate stands out due to its combination of a pyrimidine ring with a thioether linkage and a benzoate ester. This unique structure provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C17H19N3O5S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H19N3O5S/c1-3-12-14(22)19-17(20-15(12)23)26-9-13(21)18-11-7-5-10(6-8-11)16(24)25-4-2/h5-8H,3-4,9H2,1-2H3,(H,18,21)(H2,19,20,22,23) |
InChI Key |
LISVZTXIASWGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)O |
Origin of Product |
United States |
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